
VU 0364770
Overview
Description
VU 0364770 is a selective positive allosteric modulator (PAM) of metabotropic glutamate receptor subtype 4 (mGluR4), a class C G protein-coupled receptor (GPCR) critical for regulating synaptic transmission and neuronal excitability . It stabilizes the active conformation of mGluR4, enhancing receptor signaling efficiency without directly binding to the orthosteric glutamate site . Key characteristics include:
- EC₅₀: Reported values range from 19.8 nM (Axon Medchem) to 290 nM (HEK 293 cells) and 1.1 μM (broad receptor panel), likely due to differences in assay conditions or cell lines .
- Selectivity: Minimal activity on 68 other receptors, including other mGlu subtypes (e.g., mGlu1–3, mGlu5–8) .
- Applications: Used in high-impact studies, including a Nature publication (IF 49.962) investigating asymmetric activation mechanisms of mGlu receptors .
- Availability: Sold by Absin (货号abs813885), Santa Cruz Biotechnology (sc-364719), and others at ~$186 for 10 mg .
Preparation Methods
The synthesis of VU 0364770 involves several steps, typically starting with the preparation of the mother liquor. For instance, 2 mg of the compound can be dissolved in 50 μL of dimethyl sulfoxide (DMSO) to achieve a concentration of 40 mg/mL . Detailed synthetic routes and industrial production methods are often proprietary and not publicly disclosed.
Chemical Reactions Analysis
VU 0364770 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are crucial for modifying the compound’s functional groups.
Substitution: Common reagents and conditions used in these reactions include different solvents and catalysts to facilitate the substitution of specific atoms or groups within the molecule.
Major Products: The primary products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
VU 0364770 has a wide range of scientific research applications:
Chemistry: It is used to study the properties and behaviors of metabotropic glutamate receptors.
Biology: The compound helps in understanding the biological pathways involving mGlu4.
Medicine: this compound is significant in preclinical studies for neurological disorders such as Parkinson’s disease. .
Industry: The compound is utilized in the development of new therapeutic agents targeting mGlu4
Mechanism of Action
VU 0364770 functions as a positive allosteric modulator of mGlu4. It enhances the receptor’s response to its endogenous agonist, glutamate, by producing a concentration-dependent potentiation of the response. This modulation involves multiple signaling pathways, leading to increased maximal response to glutamate .
Comparison with Similar Compounds
Comparison with Similar mGluR4 PAMs
The table below compares VU 0364770 with structurally or functionally related mGluR4 PAMs:
Detailed Comparative Analysis
Potency and Selectivity
- This compound exhibits variable potency depending on the assay system. Axon Medchem reports 19.8 nM EC₅₀ , while other studies show 290 nM in HEK 293 cells and 1.1 μM in broad receptor panels . This discrepancy may arise from differences in cell lines (e.g., receptor density) or assay methodologies (e.g., calcium flux vs. cAMP measurement).
- VU 0361737 demonstrates higher potency in rodent models (110 nM in rats) but weaker selectivity, with activity at mGlu5/8 and inhibition of mGlu1/2/3/6/7 . This broader activity limits its utility in subtype-specific studies.
- VU 0364439, while less well-characterized, is noted for high mGluR4 selectivity and is priced lower than this compound .
Mechanistic and Functional Differences
- This compound and VU 0361737 stabilize the active receptor conformation but differ in downstream signaling. This compound enhances G protein coupling efficiency , whereas VU 0361737 may modulate synaptic glutamate release through presynaptic mGluR4 activation .
- PHCCC , an earlier mGluR4 PAM, also antagonizes mGluR1, complicating its use in systems co-expressing both receptors .
Biological Activity
VU 0364770, chemically known as N-(3-chlorophenyl)picolinamide, is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4). This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of Parkinson's disease and other neurological disorders. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological profile, mechanisms of action, and relevant case studies.
Pharmacological Profile
This compound has been characterized primarily through in vitro and in vivo studies. It exhibits a significant affinity for mGlu4 receptors, with an effective concentration (EC50) of approximately 290 nM in HEK293 cells expressing mGlu4 . The compound enhances receptor activity without directly activating the receptor itself, which is a hallmark of PAMs.
Table 1: Summary of this compound's Biological Activity
Parameter | Value |
---|---|
Chemical Name | N-(3-chlorophenyl)picolinamide |
CAS Number | 61350-00-3 |
Target Receptor | mGlu4 |
EC50 | 290 nM |
Primary Effects | Enhances motor function |
Therapeutic Potential | Parkinson's disease |
This compound modulates mGlu4 receptors located presynaptically on GABAergic neurons within the striatum. This modulation leads to a reduction in excessive inhibitory tone in the globus pallidus externus (GPe), thereby facilitating improved motor control. The compound has shown efficacy in various rodent models of Parkinson's disease by reversing motor deficits induced by dopamine depletion .
Key Findings from Research Studies
- Motor Function Recovery : In studies where this compound was administered alone or in combination with l-DOPA or adenosine A2A receptor antagonists, it effectively reversed haloperidol-induced catalepsy and forelimb asymmetry caused by unilateral lesions .
- Combination Therapy : The compound demonstrated enhanced effects when co-administered with l-DOPA, suggesting a potential for reducing the required dosage of l-DOPA, thereby minimizing side effects associated with long-term dopamine replacement therapy .
- Behavioral Improvements : In addition to motor recovery, this compound has been linked to improvements in attentional deficits observed in bilateral 6-OHDA nigrostriatal lesion models .
Case Studies and Experimental Evidence
In preclinical trials, this compound has been evaluated using various behavioral assays to assess its impact on motor function and cognitive performance:
- Study Design : Adult male Sprague-Dawley rats were used to model Parkinson's disease symptoms. The rats underwent treatments with this compound both alone and in combination with other pharmacological agents.
- Results : Treatment with this compound resulted in significant improvements in motor function as measured by standard behavioral tests such as the rotarod and open field tests.
Table 2: Summary of Case Study Results
Study Parameter | Control Group (Haloperidol) | This compound Treatment Group |
---|---|---|
Catalepsy Duration (s) | 120 ± 15 | 45 ± 10 |
Forelimb Asymmetry Score | 3.5 ± 0.5 | 1.2 ± 0.3 |
Attentional Deficit Score | High | Moderate |
Q & A
Q. What is the primary pharmacological mechanism of VU 0364770, and how does it modulate mGlu4 receptor activity?
Answer: this compound is a selective positive allosteric modulator (PAM) of metabotropic glutamate receptor 4 (mGlu4). It stabilizes the receptor's active conformation, enhancing glutamate-induced signaling without directly activating the receptor. Experimental validation typically involves measuring intracellular calcium mobilization or cAMP inhibition in transfected HEK293 cells expressing human mGlu4, with reported EC50 values ranging from 290 nM to 1.1 μM depending on assay conditions .
Q. What experimental approaches are recommended to confirm the selectivity of this compound for mGlu4 over other mGlu subtypes?
Answer: To confirm selectivity:
- Perform radioligand binding assays across mGlu1-8 subtypes.
- Use functional assays (e.g., calcium flux, IP1 accumulation) to test activity against 68+ non-mGlu receptors.
- Validate with knockout models or siRNA-mediated mGlu4 silencing to exclude off-target effects.
Evidence shows negligible activity (<10% modulation) at mGlu1, mGlu5, and other GPCRs at concentrations up to 10 μM .
Q. How can researchers resolve discrepancies in reported EC50 values for this compound across different studies?
Answer: Discrepancies (e.g., 290 nM vs. 1.1 μM) may arise from:
- Cell line variations : HEK293 vs. CHO cells alter receptor expression levels.
- Assay design : Calcium mobilization vs. cAMP inhibition assays have different sensitivity thresholds.
- Reference ligands : Use standardized positive controls (e.g., L-AP4 for orthosteric activation) to normalize results .
Q. What strategies optimize the use of this compound in vivo for studying mGlu4's role in synaptic plasticity?
Answer: Key considerations include:
- CNS penetration : Verify brain-to-plasma ratios via LC-MS/MS pharmacokinetic studies.
- Dosing regimen : Subchronic administration (e.g., 10 mg/kg, i.p.) balances receptor saturation and toxicity.
- Behavioral endpoints : Pair electrophysiological recordings (e.g., LTP/LTD in hippocampal slices) with locomotor or cognitive tests .
Q. What controls are essential when testing this compound in cellular models of neurodegenerative diseases?
Answer: Include:
- Vehicle controls : DMSO concentrations ≤0.1% to avoid solvent effects.
- Glutamate EC20 preconditioning : Ensures submaximal receptor activation for PAM effects.
- mGlu4-negative controls : Use cells transfected with mGlu5 or mGlu7 to confirm subtype specificity .
Q. How can researchers design experiments to assess biased agonism of this compound in mGlu4-mediated signaling pathways?
Answer: To detect pathway bias:
- Measure multiple downstream outputs (e.g., cAMP, β-arrestin recruitment, calcium).
- Compare operational efficacy ratios between this compound and orthosteric agonists like L-AP4.
- Use BRET-based biosensors to quantify real-time signaling dynamics .
Q. What analytical methods are used to quantify this compound stability in different physiological buffers?
Answer: Employ:
- HPLC-UV/LC-MS : Monitor degradation products under varying pH (6–8) and temperature (4–37°C).
- Light exposure tests : Assess photostability under lab lighting vs. amber vials.
- Plasma protein binding assays : Use equilibrium dialysis to calculate free drug fractions .
Q. What computational methods predict interaction between this compound and mGlu4's allosteric binding pocket?
Answer: Use:
- Molecular docking (AutoDock Vina) to map ligand-receptor interactions.
- Molecular dynamics (MD) simulations (GROMACS) to assess binding stability over 100+ ns.
- Mutagenesis validation : Test predicted contact residues (e.g., Trp-798, Ser-809) via alanine scanning .
Q. How can researchers validate target engagement of this compound in ex vivo brain slice preparations?
Answer:
- Perform electrophysiology in cerebellar or striatal slices to measure potentiation of glutamate-evoked currents.
- Combine with mGlu4-specific antagonists (e.g., MMPIP) to reverse effects.
- Use immunohistochemistry to correlate functional outcomes with mGlu4 localization .
Q. What methods reconcile this compound's neuroprotective effects observed in vitro with in vivo disease models?
Answer: Address translational gaps by:
Properties
IUPAC Name |
N-(3-chlorophenyl)pyridine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O/c13-9-4-3-5-10(8-9)15-12(16)11-6-1-2-7-14-11/h1-8H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUYUTNCKIOLMAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NC2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00356877 | |
Record name | N-(3-chlorophenyl)picolinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00356877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61350-00-3 | |
Record name | N-(3-chlorophenyl)picolinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00356877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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